![molecular formula C36H28I2S3 B14244935 [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide CAS No. 203927-87-1](/img/structure/B14244935.png)
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide is a complex organosulfur compound It is characterized by its unique structure, which includes two diphenylsulfanium groups connected by a sulfanediyl bridge to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide typically involves the reaction of diphenylsulfide with a suitable halogenating agent to form diphenylsulfonium halide. This intermediate is then reacted with a phenylene-based sulfanediyl compound under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups back to sulfides.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenylsulfide derivatives.
Substitution: Brominated or nitrated phenylene derivatives.
Applications De Recherche Scientifique
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an additive in polymers.
Mécanisme D'action
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide involves its interaction with cellular components. The sulfonium groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an oxidative stress inducer, affecting cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsulfide: A simpler analog with similar reactivity but lacking the sulfanediyl bridge.
Sulfoxides and Sulfones: Oxidized derivatives with different chemical properties.
Phenylene-based Sulfanium Compounds: Compounds with similar structural motifs but different substituents.
Uniqueness
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide is unique due to its dual sulfonium groups and the sulfanediyl-phenylene linkage. This structure imparts distinct reactivity and potential for diverse applications compared to simpler analogs.
Propriétés
Numéro CAS |
203927-87-1 |
|---|---|
Formule moléculaire |
C36H28I2S3 |
Poids moléculaire |
810.6 g/mol |
Nom IUPAC |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;diiodide |
InChI |
InChI=1S/C36H28S3.2HI/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2 |
Clé InChI |
SZJGPRWBYLPIIC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


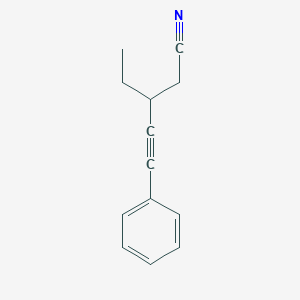
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
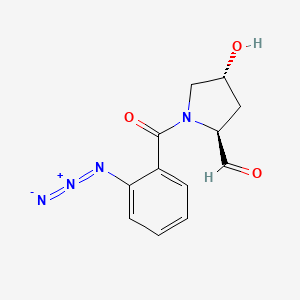

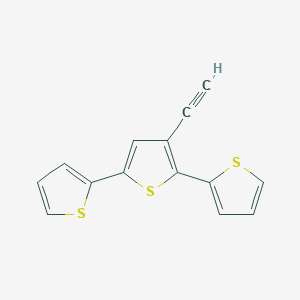
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
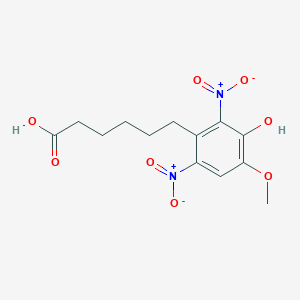
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
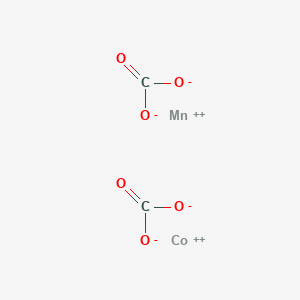
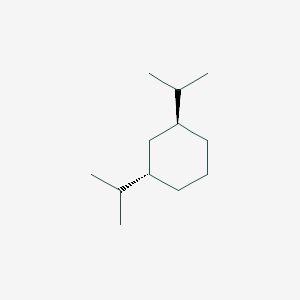
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)

